molecular formula C14H13ClN2O3S B11132715 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

Cat. No.: B11132715
M. Wt: 324.8 g/mol
InChI Key: UPKGJPCMAUADJB-UHFFFAOYSA-N
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Description

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This is followed by the acylation of the thiazole derivative with beta-alanine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine undergoes various chemical reactions, including:

Scientific Research Applications

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . In cancer cells, it can interfere with cell proliferation pathways, inducing apoptosis .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine . Compared to these compounds, N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is unique due to its specific substitution pattern and the presence of the beta-alanine moiety, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C14H13ClN2O3S/c1-8-12(13(20)16-7-6-11(18)19)21-14(17-8)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,20)(H,18,19)

InChI Key

UPKGJPCMAUADJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O

Origin of Product

United States

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